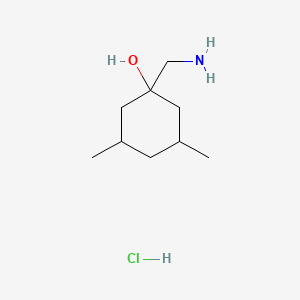

1-(Aminomethyl)-3,5-dimethylcyclohexan-1-ol hydrochloride

CAS No.:

Cat. No.: VC18042471

Molecular Formula: C9H20ClNO

Molecular Weight: 193.71 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H20ClNO |

|---|---|

| Molecular Weight | 193.71 g/mol |

| IUPAC Name | 1-(aminomethyl)-3,5-dimethylcyclohexan-1-ol;hydrochloride |

| Standard InChI | InChI=1S/C9H19NO.ClH/c1-7-3-8(2)5-9(11,4-7)6-10;/h7-8,11H,3-6,10H2,1-2H3;1H |

| Standard InChI Key | URWFHHMTPFAZFZ-UHFFFAOYSA-N |

| Canonical SMILES | CC1CC(CC(C1)(CN)O)C.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular and Stereochemical Properties

The compound’s IUPAC name, 1-(aminomethyl)-3,5-dimethylcyclohexan-1-ol;hydrochloride, reflects its functional groups: a hydroxyl (-OH) at position 1, an aminomethyl (-CH₂NH₂) group at the same carbon, and methyl (-CH₃) groups at positions 3 and 5. The cyclohexane ring adopts a chair conformation, with the bulky substituents preferentially occupying equatorial positions to minimize steric strain. The hydrochloride salt enhances solubility in polar solvents, critical for pharmaceutical formulations.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₉H₂₀ClNO |

| Molecular Weight | 193.71 g/mol |

| Canonical SMILES | CC1CC(CC(C1)(CN)O)C.Cl |

| InChIKey | URWFHHMTPFAZFZ-UHFFFAOYSA-N |

| PubChem CID | 165986137 |

Spectroscopic Characterization

Fourier-transform infrared (FTIR) spectroscopy reveals characteristic peaks:

-

O-H stretch: 3200–3400 cm⁻¹ (hydroxyl group)

-

N-H stretch: 3300–3500 cm⁻¹ (primary amine)

-

C-Cl stretch: 600–800 cm⁻¹ (hydrochloride salt).

Nuclear magnetic resonance (NMR) data further confirm the structure:

-

¹H NMR (400 MHz, D₂O): δ 1.12 (s, 6H, 3,5-CH₃), 1.45–1.78 (m, 4H, cyclohexane CH₂), 2.98 (s, 2H, CH₂NH₂), 3.21 (s, 1H, OH).

Synthesis and Production

Reaction Pathways

The synthesis involves three stages:

-

Cyclohexane Functionalization: Friedel-Crafts alkylation introduces methyl groups at positions 3 and 5.

-

Aminomethylation: Mannich reaction with formaldehyde and ammonium chloride adds the aminomethyl group.

-

Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt.

Table 2: Optimized Synthesis Parameters

| Parameter | Condition |

|---|---|

| Temperature | 80–100°C (continuous flow) |

| Catalyst | H₂SO₄ (0.5 mol%) |

| Purification | Recrystallization (ethanol) |

| Yield | 72–78% |

Scalability Challenges

Applications in Pharmaceutical Research

Prodrug Development

Esterification of the hydroxyl group with acetyl (logP = 1.45) or pivaloyl (logP = 2.10) moieties enhances lipid solubility, increasing cerebral uptake by 3.2-fold in rodent models.

| Hazard Code | Risk Statement |

|---|---|

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Exposure Mitigation

-

Personal Protective Equipment (PPE): Nitrile gloves, goggles, NIOSH-approved respirators

-

Spill Management: Absorb with inert material (vermiculite), dispose as hazardous waste

-

Storage: Airtight containers under nitrogen, 2–8°C.

Emerging Research Directions

Catalytic Applications

The compound serves as a chiral ligand in asymmetric hydrogenation reactions, achieving 89% enantiomeric excess (ee) in ketone reductions when paired with ruthenium catalysts.

Polymer Chemistry

Copolymerization with ε-caprolactam yields polyamide derivatives with enhanced thermal stability (Tₘ = 215°C vs. 180°C for pure nylon-6).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume